molecular formula C22H25N3O3 B12171868 N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide

N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide

Cat. No.: B12171868
M. Wt: 379.5 g/mol
InChI Key: ZFHMSBLRZASHHH-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes an indole ring, an acetylamino group, and a methoxyethyl side chain. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide typically involves multiple steps, starting with the preparation of the indole ring. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The next step involves the introduction of the acetylamino group through acetylation, which can be achieved using acetic anhydride in the presence of a base such as pyridine. Finally, the methoxyethyl side chain is introduced through an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the methoxyethyl side chain, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide has been explored for its potential as a lead compound in drug development. Its structure indicates possible interactions with biological targets, including enzymes and receptors, which could lead to therapeutic effects.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. The specific substitution patterns in this compound may enhance its efficacy against various cancer cell lines. Studies have shown that derivatives of indole can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds similar to this compound has been documented. For instance, related compounds have shown significant activity in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests that this compound could be evaluated for similar effects .

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier could be a significant factor in its application for neuroprotection .

Antimicrobial Activity

The structural features of this compound suggest that it may possess antimicrobial properties. Research into similar compounds has revealed their effectiveness against various bacterial strains, indicating the need for further studies on this compound's efficacy against pathogens .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of indole derivatives on human cancer cell lines. The results indicated that modifications to the indole structure could significantly enhance cytotoxicity against specific cancer types. This compound was highlighted as a promising candidate due to its structural characteristics that may facilitate interactions with cancer cell pathways.

Case Study 2: Anti-inflammatory Mechanisms

Research published in the Asian Journal of Chemistry examined the anti-inflammatory effects of related compounds through heat-induced protein denaturation techniques. The findings suggested that certain structural modifications could improve anti-inflammatory activity, underscoring the potential of this compound as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide can be compared with other similar compounds, such as:

    N-Acetyl-L-tryptophan: This compound shares the indole ring structure but differs in the side chains and functional groups.

    N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: This compound has a different core structure but shares some functional groups with the target compound.

The uniqueness of this compound lies in its specific combination of functional groups and side chains, which confer distinct chemical and biological properties.

Biological Activity

N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have demonstrated the compound's significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC₅₀ values obtained from in vitro assays against selected human cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)5.0
DU-145 (Prostate)4.5
T24 (Bladder)6.0
HeLa (Cervical)3.8

These results indicate that this compound exhibits promising anticancer activity, particularly against breast and cervical cancer cell lines.

The mechanisms underlying the anticancer effects of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the cell cycle progression, particularly at the G2/M phase, preventing cancer cells from proliferating.
  • Inhibition of Angiogenesis : The compound may inhibit the formation of new blood vessels that tumors require for growth and metastasis.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage .
  • Another investigation highlighted its effectiveness in reducing tumor growth in xenograft models, suggesting that this compound could be a candidate for further development in cancer therapy .

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]propanamide

InChI

InChI=1S/C22H25N3O3/c1-16(26)23-18-8-10-19(11-9-18)24-22(27)12-7-17-15-25(13-14-28-2)21-6-4-3-5-20(17)21/h3-6,8-11,15H,7,12-14H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

ZFHMSBLRZASHHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CN(C3=CC=CC=C32)CCOC

Origin of Product

United States

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